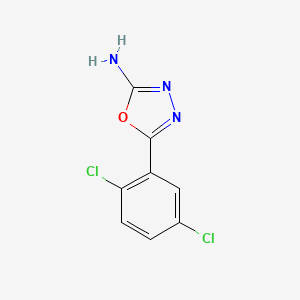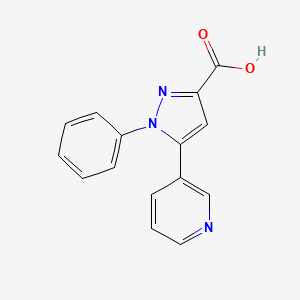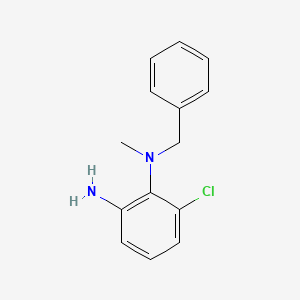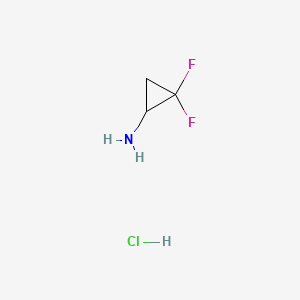
2,2-Difluorocyclopropylamine hydrochloride
Übersicht
Beschreibung
2,2-Difluorocyclopropylamine hydrochloride is a compound that is not directly mentioned in the provided papers, but its structural and functional characteristics can be inferred from related compounds. Cyclopropylamines are a class of compounds that have been studied for their potential biological activities and their utility in the synthesis of biologically active compounds. The presence of fluorine atoms in such compounds often affects their chemical properties and biological activities, as seen in the synthesis and analysis of various fluorinated cyclopropylamines .
Synthesis Analysis
The synthesis of related fluorinated cyclopropylamines involves multiple steps, including cyclopropanation, deprotection, and fluorination. For instance, cis-2-Fluorocyclopropylamine is synthesized through cyclopropanation of a vinyl isoindolone derivative, followed by bromine removal and deprotection to introduce the amino group . Similarly, 3,3-difluoropyrrolidine hydrochloride is synthesized from 2-chloro-2,2-difluoroacetic acid through a telescoped process, nitromethylation, and a hydrogenation/cyclization sequence . These methods suggest that the synthesis of 2,2-difluorocyclopropylamine hydrochloride could involve similar strategies, with appropriate modifications to introduce the difluoro group at the desired positions on the cyclopropane ring.
Molecular Structure Analysis
The molecular structure of cyclopropylamine derivatives is crucial for their biological activity. The crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride provides insights into the conformation of such compounds, with the amino nitrogen in a trans position and the presence of a short N...Cl hydrogen bond . This information can be extrapolated to hypothesize about the structure of 2,2-difluorocyclopropylamine hydrochloride, which would likely have similar bonding patterns and steric considerations due to the cyclopropylamine core.
Chemical Reactions Analysis
The reactivity of fluorinated cyclopropylamines is influenced by the presence of fluorine atoms and the cyclopropane ring. For example, the inhibition of monoamine oxidases by 1-aryl-2-fluorocyclopropylamines is affected by the stereochemistry and the substituents on the aryl group . The geminal difluoro-substitution in these compounds significantly reduces their potency as inhibitors . This suggests that 2,2-difluorocyclopropylamine hydrochloride might also exhibit unique reactivity patterns, particularly in biological systems, due to the presence of the difluoro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropylamines are characterized by their boiling points, solubility, and spectral data. For instance, 2-hydroxy-3-(perfluoroalkyl)propylamines have been characterized by their boiling points and high-resolution 1H NMR spectral data . These properties are essential for the identification and application of these compounds in various fields. The properties of 2,2-difluorocyclopropylamine hydrochloride would likely be influenced by the fluorine atoms and the hydrochloride salt form, affecting its solubility, boiling point, and spectral characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
2,2-Difluorocyclopropylamine hydrochloride is involved in the synthesis of various chemical compounds. For instance, it is used in the generation of difluorocarbene, which in the presence of enamines derived from cyclic ketones, leads to the production of bicyclic difluorocyclopropylamines. These compounds exhibit varied thermal stabilities and weak basicity, depending on their structures (Nowak, Cannon, & Robins, 2004).
Mass Spectrometry and Metabolic Studies
In mass spectrometry, 2,2-Difluorocyclopropylamine hydrochloride is used as a precursor or a component in the synthesis of labeled compounds, such as deuterium-labeled tranylcypromine hydrochloride. This application is significant for metabolic studies and for understanding fragmentation processes in mass spectrometry (Kang & Hong, 1985).
Solar Cell Efficiency
In the field of renewable energy, particularly solar cell technology, 2,2-Difluorocyclopropylamine hydrochloride derivatives, like fluoroethylamine, are used to passivate defects in perovskite layers of solar cells. This passivation leads to suppression of nonradiative recombination, improved carrier-lifetime, and enhanced hydrophobicity of the film-air interface, contributing significantly to the efficiency and stability of perovskite solar cells (Su et al., 2021).
Medical Imaging and Cancer Research
In cancer research, fluorinated compounds derived from 2,2-Difluorocyclopropylamine hydrochloride are used as probes in 19F-magnetic resonance spectroscopy (19F-MRS). These probes help in measuring tumor hypoxia non-invasively by accumulating and binding in the hypoxic regions of tumors, aiding in the assessment and treatment planning of cancer (Papadopoulou, Ji, & Bloomer, 2006).
Synthesis of Biologically Active Compounds
The compound is used in the synthesis of biologically active compounds like 3,3-difluoropyrrolidine hydrochloride, an important synthon. This showcases its role in the development of new pharmaceuticals and other biologically active molecules (Wei, Makowski, & Rutherford, 2012).
Safety And Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2,2-difluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSNWLHFBOKGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603154 | |
| Record name | 2,2-Difluorocyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclopropylamine hydrochloride | |
CAS RN |
105614-25-3 | |
| Record name | 2,2-Difluorocyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorocyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



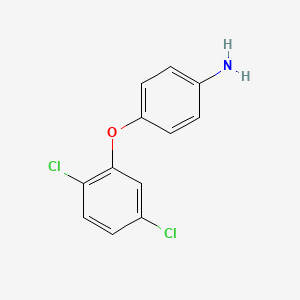


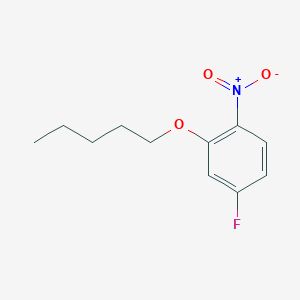

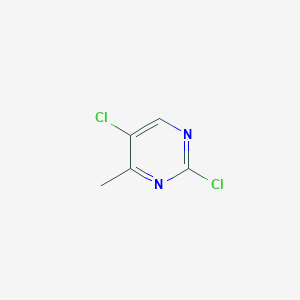
![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)
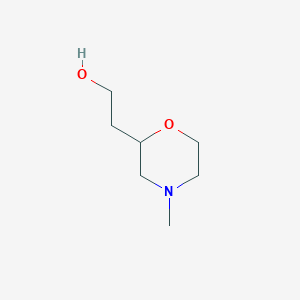
![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

